molecular formula C9H11ClN2 B3058278 3-(4-Chlorophenyl)propanimidamide CAS No. 887577-25-5

3-(4-Chlorophenyl)propanimidamide

Cat. No. B3058278
CAS RN: 887577-25-5
M. Wt: 182.65 g/mol
InChI Key: RNCKFBINLFWUDF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)propanimidamide is a chemical compound with the CAS Number: 887577-25-5 . It has a molecular weight of 182.65 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually found in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H11ClN2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-6H,3,11-12H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.65 . It is typically found in a powder form . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Molecular Structure and Spectroscopic Studies

3-(4-Chlorophenyl)propanimidamide and related compounds have been studied extensively for their molecular structure and spectroscopic characteristics. These studies involve experimental and theoretical vibrational studies, Density Functional Theory (DFT) analysis, and evaluation of HOMO-LUMO energy distribution to understand charge transfer within the molecule. The molecular electrostatic potential and topological parameters have also been a focus of research to evaluate the stability and electron localization in these molecules (Sivakumar et al., 2021).

Antimicrobial Activity

The antimicrobial activity of compounds like this compound has been a significant area of research. Studies have shown these compounds to exhibit antibacterial and antifungal effects. Molecular docking simulations are used to understand the interaction of these molecules with different proteins, contributing to their antimicrobial properties (Viji et al., 2020).

Application in Sensing and Detection

Research has explored the use of this compound-related compounds in the development of sensors. For instance, studies on the BiPO4/BiOCl heterojunction have shown its potential in detecting 4-Chlorophenol in water. This application is significant in monitoring environmental pollutants and ensuring water safety (Yan et al., 2019).

Anticancer and Anticonvulsant Activities

There's ongoing research into the anticancer and anticonvulsant potential of this compound derivatives. Compounds with similar structures have been synthesized and evaluated for their activity against various cancer cell lines, showing promising results. Additionally, certain derivatives exhibit significant anticonvulsant activity without side effects or sedation (Lewandowska et al., 2013) (Srivastava & Pandeya, 1993).

Environmental Impact Studies

Studies have also focused on the environmental impact of this compound and its derivatives. This includes research on their presence in agricultural products like rice and their potential environmental contamination, raising questions about the source and implications of such contaminants (Still & Mansager, 1969).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS07 pictogram is used to represent this compound, and the signal word is "Warning" . The hazard statements include H303, H315, H319, and H335 .

properties

IUPAC Name

3-(4-chlorophenyl)propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H3,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCKFBINLFWUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615156
Record name 3-(4-Chlorophenyl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887577-25-5
Record name 3-(4-Chlorophenyl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)propanimidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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